![molecular formula C24H21N3O6S B2586034 Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-10-9](/img/structure/B2586034.png)
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidothienopyridazine . It has a molecular formula of C25H23N3O6S and a molecular weight of 493.53.
Synthesis Analysis
The synthesis of similar compounds has been conducted through a versatile method . For instance, the synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was conducted according to a known procedure .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidothienopyridazine moiety, which is a fused heterocyclic system containing nitrogen atoms . It also contains a sulfonamide group .Chemical Reactions Analysis
Pyridazine and its fused heterocyclic derivatives have been known for their reactions, synthetic, and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .Applications De Recherche Scientifique
Antimicrobial Applications
The synthesis of novel pyrimidine derivatives, including structures similar to "Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate," has been reported, showing potential antimicrobial activity. For instance, Farag, Kheder, and Mabkhot (2008) explored the synthesis and antimicrobial evaluation of new pyrimidine derivatives, indicating a methodological approach for producing compounds with potential antimicrobial properties Farag, Kheder, & Mabkhot, 2008.
Anticancer Applications
Research into the synthesis of heterocycles utilizing thiophene incorporated thioureido substituents as precursors, similar to the chemical structure of interest, has shown potential in anticancer activity. Abdel-Motaal, Alanzy, and Asem (2020) highlighted the synthesis of new heterocycles with evaluated anticancer activity against colon HCT-116 human cancer cell line, demonstrating the relevance of such compounds in developing anticancer therapies Abdel-Motaal, Alanzy, & Asem, 2020.
Enzyme Inhibition
The synthesis of novel compounds based on the this compound framework can lead to enzyme inhibition, which is crucial in drug development for various diseases. For instance, compounds prepared through reactions involving similar structures have shown a potent effect on increasing reactivity of cellobiase, suggesting their potential in enzyme inhibition applications Mohamed Abd & Gawaad Awas, 2008.
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest to investigate its potential applications in areas such as antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Propriétés
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQDHDIGISFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)
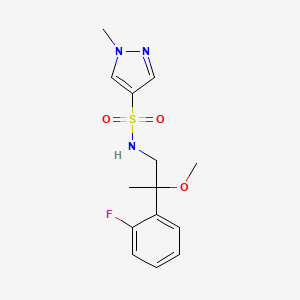
![4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2585956.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)
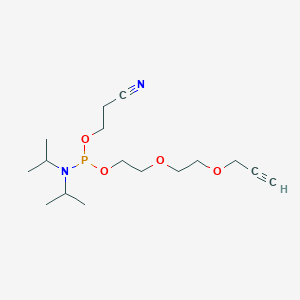
![N-(3-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2585961.png)
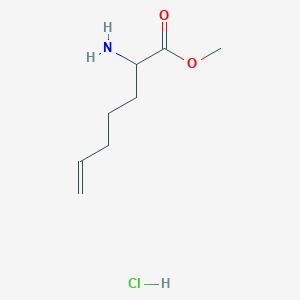
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)
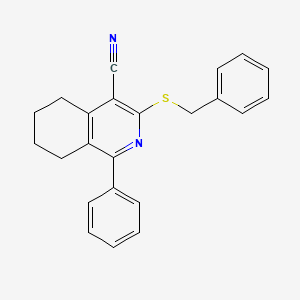
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)
![2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2585969.png)
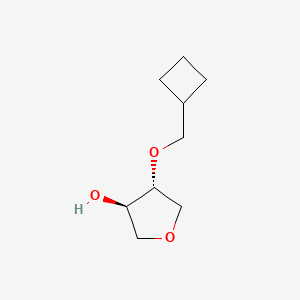
![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)
![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
